![molecular formula C19H20N2O2S B5770348 1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-benzylpiperazine](/img/structure/B5770348.png)
1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-benzylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-benzylpiperazine, commonly known as BDZP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. BDZP is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin.
Mécanisme D'action
BDZP acts as a reversible and competitive inhibitor of 1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-benzylpiperazine, which is responsible for the metabolism of dopamine and serotonin in the brain. By inhibiting this compound, BDZP increases the levels of dopamine and serotonin, leading to enhanced neurotransmission and improved mood. BDZP has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
BDZP has been shown to have a variety of biochemical and physiological effects, including increased levels of dopamine and serotonin, enhanced neuroprotection, and improved cognitive function. It has also been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BDZP is its high selectivity for 1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-benzylpiperazine, which allows for specific targeting of this enzyme without affecting other enzymes or receptors in the brain. This makes it a valuable tool compound for studying the role of this compound in various physiological and pathological conditions. However, one limitation of BDZP is its relatively low potency compared to other this compound inhibitors, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for research on BDZP, including the development of more potent and selective 1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-benzylpiperazine inhibitors based on its structure, the investigation of its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems, and the exploration of its potential applications in the treatment of other neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the mechanisms underlying its neuroprotective and anti-inflammatory effects, which may have implications for the development of novel therapies for various diseases.
Méthodes De Synthèse
The synthesis of BDZP involves several steps, starting from the reaction of benzylamine with 1,3-benzodioxole-5-carbonyl chloride to form the intermediate benzyl 1,3-benzodioxole-5-carboxylate. This intermediate is then reacted with thioamide to yield BDZP. The overall reaction scheme is shown below:
Applications De Recherche Scientifique
BDZP has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, it has been investigated as a lead compound for the development of novel 1-(1,3-benzodioxol-5-ylcarbonothioyl)-4-benzylpiperazine inhibitors for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. In pharmacology, it has been used as a tool compound to study the role of this compound in the metabolism of neurotransmitters and the development of drug tolerance. In neuroscience, it has been studied for its effects on the dopaminergic and serotonergic systems, which are involved in mood regulation, reward processing, and addiction.
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl-(4-benzylpiperazin-1-yl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c24-19(16-6-7-17-18(12-16)23-14-22-17)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYXBFGDVHUQGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.